CID 162678800

Description

CID 162678800 is a chemical compound registered in PubChem, a critical repository for chemical information. While none of the provided evidence explicitly describes this compound, its identifier (CID) indicates it is part of PubChem's structured database, which includes molecular properties, bioactivity data, and structural details. Typically, compounds with CIDs are characterized by their:

- Molecular formula and weight

- Structural features (e.g., functional groups, stereochemistry)

- Physicochemical properties (e.g., solubility, logP)

- Bioactivity profiles (e.g., enzyme inhibition, toxicity)

For this compound, these parameters would be derived experimentally or computationally and cross-referenced with analogous compounds. However, due to the absence of direct evidence, this article will outline a methodological framework for comparing such compounds, leveraging structural and functional analogs from the provided data.

Properties

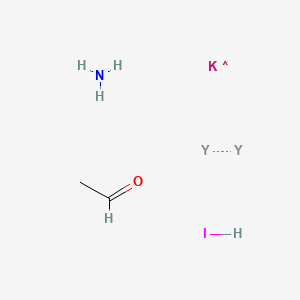

Molecular Formula |

C2H8IKNOY2 |

|---|---|

Molecular Weight |

405.91 g/mol |

InChI |

InChI=1S/C2H4O.HI.K.H3N.2Y/c1-2-3;;;;;/h2H,1H3;1H;;1H3;; |

InChI Key |

NUNNWCXCOIMQRL-UHFFFAOYSA-N |

Canonical SMILES |

CC=O.N.[K].[Y].[Y].I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 162678800 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods focus on maximizing yield while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

CID 162678800 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.

Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by suitable reagents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield an oxidized derivative, while substitution may result in a new compound with a different functional group.

Scientific Research Applications

CID 162678800 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for treating specific diseases.

Industry: It is utilized in the production of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant applications in various scientific fields

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 162678800, comparisons are drawn with structurally or functionally related compounds from the evidence. Key methodologies include structural overlays , bioactivity assays , and cheminformatics analyses (as highlighted in , and 11).

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings:

Structural Analogues: Betulin derivatives (e.g., CID 72326, CID 64971) share a pentacyclic triterpenoid scaffold, which correlates with anti-inflammatory and anticancer activities . If this compound belongs to this class, its bioactivity might align with these properties.

Functional Analogues :

- Inhibitors like ginkgolic acid (CID 5469634) and irbesartan (CID 3749) highlight the role of lipophilic groups in enzyme inhibition. This compound’s efficacy could depend on similar pharmacophores .

Cheminformatics Insights :

- Tools referenced in (e.g., collision cross-section measurements, exact mass matching) enable precise differentiation of isomers and analogs. For this compound, such methods would clarify its uniqueness within a chemical class.

Research Implications and Gaps

- Experimental Validation : The absence of direct data on this compound underscores the need for targeted studies, such as NMR spectroscopy or high-throughput screening, to elucidate its structure-activity relationships.

- Database Limitations: As noted in , PubChem entries vary in completeness. Collaborative efforts (e.g., depositing spectral data or synthetic protocols per and ) would enhance comparability.

- Therapeutic Potential: Analogous compounds in and demonstrate that minor structural changes (e.g., methylation, hydroxylation) significantly alter bioactivity. This compound’s modifications could unlock novel applications.

Q & A

How to formulate a focused research question in scientific studies?

A robust research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and employ frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure clarity and specificity . Begin by identifying gaps in existing literature through systematic reviews, and refine the question iteratively with feedback from peers or supervisors. Avoid overly broad terms and prioritize measurable outcomes aligned with the study’s objectives . For example, instead of asking, "How does X affect health?" specify: "In [population], how does [intervention] compared to [comparison] influence [outcome] over [timeframe]?"

Q. What are the essential components of a robust experimental design?

Key elements include:

- Population/Sample : Define inclusion/exclusion criteria and justify sample size.

- Variables : Clearly distinguish independent, dependent, and confounding variables.

- Controls : Implement positive/negative controls to validate results.

- Reproducibility : Document protocols in detail (e.g., reagent sources, equipment settings) to enable replication .

- Ethical Compliance : Obtain institutional review board (IRB) approval for human/animal studies .

| Component | Example Details |

|---|---|

| Population | Adult males aged 30–50 with diagnosed Condition Y |

| Intervention | 100 mg/day of Compound Z for 8 weeks |

| Outcome Measurement | Serum biomarker levels via ELISA |

Q. How to conduct an effective literature review to identify research gaps?

Use systematic search strategies :

- Databases : Prioritize academic repositories (PubMed, Google Scholar) over general search engines.

- Keywords : Combine Boolean operators (AND/OR) with discipline-specific terminology.

- Citation Tracking : Use "Cited by" features to trace recent papers building on foundational work .

- Synthesis : Organize findings thematically to highlight conflicting results or understudied areas. For instance, a review might reveal that prior studies on Compound X lack longitudinal data, justifying a new study design .

Advanced Research Questions

Q. How to analyze and resolve contradictions in experimental data?

Apply dialectical analysis to identify principal contradictions (e.g., conflicting results between in vitro and in vivo models). Steps include:

- Data Triangulation : Cross-validate results using multiple methods (e.g., PCR, Western blot).

- Contextual Factors : Assess whether discrepancies arise from environmental variables (e.g., temperature, pH) or methodological differences .

- Hypothesis Refinement : If Compound A shows efficacy in one model but not another, revise the hypothesis to account for model-specific mechanisms .

Example workflow:

Observed contradiction → Identify dominant variables → Replicate under controlled conditions → Adjust hypothesis

Q. What methodological frameworks can optimize hypothesis testing in complex studies?

- Mixed-Methods Design : Combine qualitative (e.g., interviews) and quantitative (e.g., LC-MS/MS) data to address multifaceted questions .

- Bayesian Statistics : Incorporate prior knowledge to refine probability estimates, particularly in studies with small sample sizes.

- Machine Learning : Use algorithms like BERT or BART to analyze unstructured data (e.g., clinical notes) for latent patterns .

| Framework | Application Example |

|---|---|

| PICO + FINER | Defining endpoints for a drug efficacy trial |

| Bayesian Networks | Modeling interactions between genetic pathways |

Q. How to ensure reproducibility in experimental protocols?

- Detailed Documentation : Include step-by-step procedures, equipment calibration records, and raw data repositories (e.g., GitHub, Figshare) .

- Blind Testing : Validate protocols by having independent labs replicate the study.

- Negative Controls : Rule out artifacts by including untreated samples in every assay batch .

- Version Control : Track changes in experimental parameters using tools like Git or Electronic Lab Notebooks (ELNs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.